molecular formula C10H13NO B13005488 1-(3-Isopropylpyridin-2-yl)ethanone

1-(3-Isopropylpyridin-2-yl)ethanone

Cat. No.: B13005488
M. Wt: 163.22 g/mol
InChI Key: XBKTYAIMVPZWEJ-UHFFFAOYSA-N
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Description

1-(3-Isopropylpyridin-2-yl)ethanone is an organic compound with a molecular formula of C10H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the third position and an ethanone group at the second position of the pyridine ring

Preparation Methods

The synthesis of 1-(3-Isopropylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial production methods may involve more efficient and scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

1-(3-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Isopropylpyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(3-Isopropylpyridin-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Pyridinyl)ethanone: Lacks the isopropyl group, resulting in different chemical and biological properties.

    1-(3-Isopropylpyridin-4-yl)ethanone: The position of the isopropyl group affects its reactivity and interaction with molecular targets.

    1-(3-Isopropylpyridin-2-yl)propanone:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-propan-2-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7(2)9-5-4-6-11-10(9)8(3)12/h4-7H,1-3H3

InChI Key

XBKTYAIMVPZWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)C(=O)C

Origin of Product

United States

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